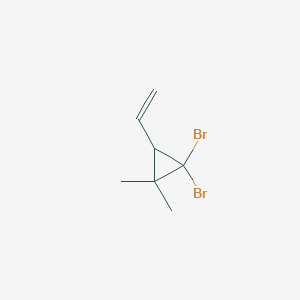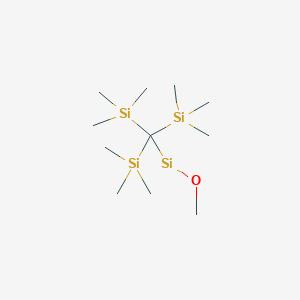![molecular formula C10H15NO5 B14463434 Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate CAS No. 70791-60-5](/img/structure/B14463434.png)
Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate is a chemical compound known for its unique structure and properties It is an ester derivative of propanedioic acid, featuring an imino group and an allyl ether moiety
準備方法
Synthetic Routes and Reaction Conditions
The reaction proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the allyl halide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The allyl ether moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium ethoxide) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted malonates, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through alkylation and substitution reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate involves its reactivity as an enolate ion. The enolate ion acts as a nucleophile, attacking electrophilic centers in various reactions. The presence of the imino group and allyl ether moiety influences its reactivity and the types of reactions it can undergo. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester of propanedioic acid without the imino and allyl ether groups.
Diethyl allylmalonate: Similar structure but lacks the imino group.
Diethyl 2-allylmalonate: Another related compound with an allyl group but different substitution pattern.
特性
CAS番号 |
70791-60-5 |
|---|---|
分子式 |
C10H15NO5 |
分子量 |
229.23 g/mol |
IUPAC名 |
diethyl 2-prop-2-enoxyiminopropanedioate |
InChI |
InChI=1S/C10H15NO5/c1-4-7-16-11-8(9(12)14-5-2)10(13)15-6-3/h4H,1,5-7H2,2-3H3 |
InChIキー |
RSGHQTICVJBRDS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=NOCC=C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


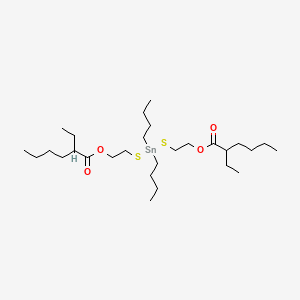
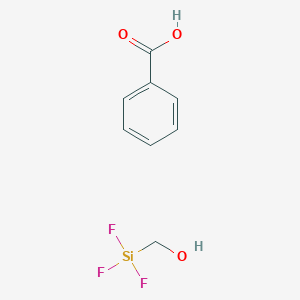
![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
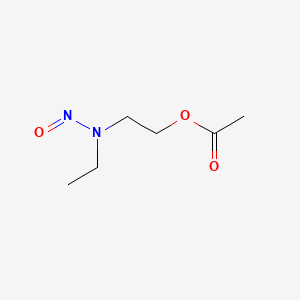
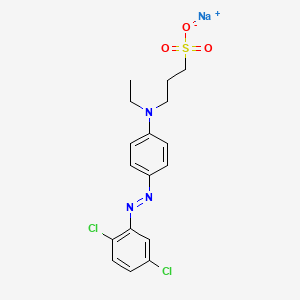
![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
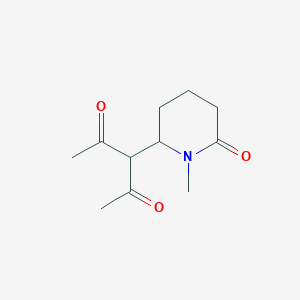
![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)
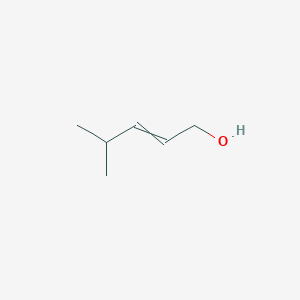
![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)

